![molecular formula C10H8Cl2N2O B1523061 5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1094351-83-3](/img/structure/B1523061.png)
5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H8Cl2N2O and its molecular weight is 243.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Fungicidal Agents
5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole derivatives have been explored for their potential fungicidal properties. For instance, the synthesis of 3,5-disubstituted 1,3,4-oxadiazole-2-thiones has shown notable fungitoxic properties against test organisms, highlighting the chemical's relevance in developing fungicides (Goswami et al., 1984).
Organic Synthesis and Chemical Reactions
The compound has also been investigated in organic synthesis and chemical reaction studies. For example, reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine have led to insights into ring fission and C–C bond cleavage reactions, contributing to the understanding of reaction mechanisms and synthetic pathways for related chemical compounds (Jäger et al., 2002).
Photoluminescent Properties
Research into 1,3,4-oxadiazole derivatives, including those related to the compound of interest, has led to the discovery of new materials with photoluminescent properties. These findings are significant for applications in light-emitting devices and the development of materials with specific optical characteristics (Han et al., 2010).
Antimicrobial and Anti-Proliferative Activities
The chemical structure has served as a basis for synthesizing compounds with antimicrobial and anti-proliferative activities. Research into N-Mannich bases of 1,3,4-oxadiazole has shown promising results against pathogenic bacteria and various cancer cell lines, underscoring the compound's potential in medical and pharmaceutical research (Al-Wahaibi et al., 2021).
Optoelectronic Properties
The incorporation of 1,3,4-oxadiazole units into molecular wires and polymers has been explored for their redox, structural, and optoelectronic properties. These studies contribute to the development of materials for electronic and photonic applications, demonstrating the versatility and potential of this compound derivatives in advanced materials science (Wang et al., 2006).
Propriétés
IUPAC Name |
5-(chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-6-10-13-9(14-15-10)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXHHSIMPHCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Aminophenyl)formamido]propanamide hydrochloride](/img/structure/B1522978.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)
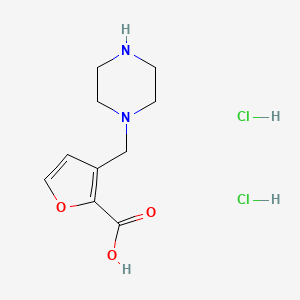

![1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522984.png)

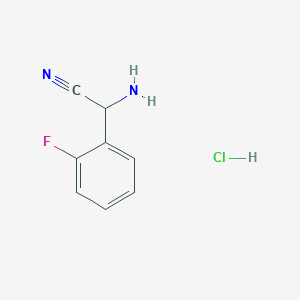
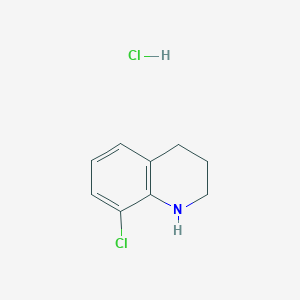

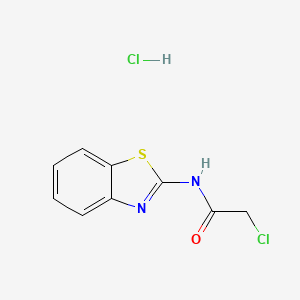
![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)
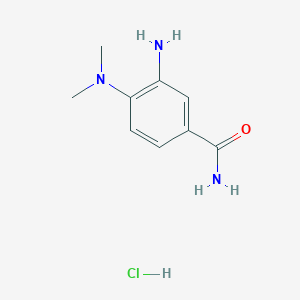
![2-amino-N-[3-(methylsulfamoyl)phenyl]acetamide hydrochloride](/img/structure/B1522999.png)
